10,11-dihydroxydihydroquinidine N-oxide is a significant metabolite derived from the alkaloid quinidine, which is primarily used in the treatment of arrhythmias. This compound has garnered attention due to its unique structural features and potential biological activities. Its synthesis and characterization have been explored in various studies, revealing insights into its chemical behavior and applications.
The compound is a metabolite of quinidine, which is obtained from the bark of the Cinchona tree. Quinidine itself is an important antiarrhythmic agent and has been extensively studied for its pharmacological properties. The identification of 10,11-dihydroxydihydroquinidine N-oxide in biological samples, such as human urine, indicates its relevance in metabolic pathways involving quinidine .
10,11-dihydroxydihydroquinidine N-oxide belongs to the class of nitrogen-containing heterocycles known as N-oxides. These compounds are characterized by the presence of an oxygen atom bonded to a nitrogen atom in a cyclic structure. The specific classification of this compound can be detailed as follows:
The synthesis of 10,11-dihydroxydihydroquinidine N-oxide has been accomplished through various methods. The first reported synthesis involved a three-step process starting from quinidine. The key steps included hydroxylation reactions followed by oxidation to form the N-oxide .
The molecular structure of 10,11-dihydroxydihydroquinidine N-oxide can be described as follows:
The compound features:
Nuclear Magnetic Resonance (NMR) spectroscopy has been utilized to elucidate the structure and confirm the positions of hydroxylation and oxidation .
10,11-dihydroxydihydroquinidine N-oxide participates in various chemical reactions typical of N-oxides and hydroxylated compounds:
The reactivity profile suggests that this compound can serve as an intermediate in synthetic pathways leading to other biologically active molecules .
Data from pharmacological studies suggest that metabolites like this one can have distinct effects compared to their parent compounds .
Characterization techniques such as infrared spectroscopy (IR) and mass spectrometry (MS) have provided additional insights into its physical properties .
10,11-dihydroxydihydroquinidine N-oxide has potential applications in various scientific fields:
Research continues to explore its full potential and implications in medicinal chemistry .
10,11-Dihydroxydihydroquinidine N-oxide is a structurally complex metabolite of the cinchona alkaloid quinidine, possessing distinctive chemical and pharmacological properties. As a dihydroxylated and N-oxidized derivative, this compound exemplifies the metabolic transformations that influence alkaloid bioactivity and disposition. Its discovery expanded understanding of quinidine's metabolic fate in humans, revealing pathways that potentially modulate therapeutic outcomes. Research on this molecule bridges medicinal chemistry and pharmacology, offering insights into structure-activity relationships within a clinically significant alkaloid class while showcasing the biological relevance of N-oxide functionalities in drug metabolism [2] [5].
10,11-Dihydroxydihydroquinidine N-oxide (systematic name: (9S)-10,11-dihydro-6′-methoxycinchonan-9-ol 10,11-diol N-oxide) is a polyfunctional alkaloid derivative with the molecular formula C₂₀H₂₆N₂O₄ and a molecular weight of 358.43 g/mol. This multifunctional molecule integrates three key structural elements: a dihydroquinidine core, vicinal diol functionality at C10-C11, and a tertiary amine N-oxide (Figure 1). The quinoline nitrogen exists in an oxidized state (N⁺–O⁻), while the quinuclidine nitrogen retains its tertiary amine character, creating a zwitterionic structure with enhanced water solubility compared to the parent quinidine [2] [3] [6].
Stereochemistry and Conformation: The molecule retains the (9S) stereochemistry of quinidine at C9, crucial for its biological interactions. Vicinal dihydroxylation at C10-C11 introduces two new stereocenters, generating the trans-diol configuration observed in natural metabolites. Nuclear magnetic resonance (NMR) studies, particularly 2D COSY (Correlation Spectroscopy), confirmed that the solution conformation maintains the characteristic "U-shape" of cinchona alkaloids, with the quinoline and quinuclidine moieties oriented proximally despite the added hydroxyl groups and N-oxidation. This conformation is stabilized by intramolecular hydrogen bonding involving the C9-hydroxyl and the N-oxide oxygen [2].
Spectroscopic Characterization: Comprehensive ¹H-NMR assignments reveal distinct downfield shifts for protons near the N-oxide and diol functionalities. Key signals include the H-9 methine proton (δ ~4.5 ppm, multiplet), H-10 and H-11 methine protons (δ ~3.8-4.2 ppm, characteristic of diol methines), and the deshielded quinoline H-2' proton (δ ~8.8 ppm) due to the electron-withdrawing N-oxide. Infrared spectroscopy confirms the presence of O-H stretches (~3400 cm⁻¹), C=O absence (distinguishing it from ketone metabolites), and the N⁺–O⁻ stretch (~960 cm⁻¹) [2] [6].
Table 1: Key Structural Features and Properties of 10,11-Dihydroxydihydroquinidine N-oxide
Property | Value or Description | Significance |
---|---|---|
Molecular Formula | C₂₀H₂₆N₂O₄ | Distinguishes from parent quinidine (C₂₀H₂₄N₂O₂) |
Molecular Weight | 358.43 g/mol | Higher than quinidine (324.42 g/mol) due to O addition |
N-Oxide Functionality | Quinoline N⁺–O⁻ | Increases polarity, reduces membrane permeability |
Diol Position | C10-C11 (Vicinal, trans) | Site of metabolic hydroxylation; enhances hydrophilicity |
Key ¹H-NMR Signals | H-2': δ ~8.8 ppm; H-9: δ ~4.5 ppm; H-10/H-11: δ ~3.8-4.2 ppm | Diagnostic for structural assignment and conformation |
Stereochemistry | (9S), trans-10,11-diol | Retains parent alkaloid configuration at chiral centers |
Melting Point | Not reported (decomposes) | Indicative of crystalline hydrate formation tendencies |
10,11-Dihydroxydihydroquinidine N-oxide is a human hepatic metabolite of the antiarrhythmic drug quinidine (dihydroquinidine). Its formation occurs through a sequential biotransformation process involving cytochrome P450 (CYP)-mediated hydroxylation followed by flavin-containing monooxygenase (FMO)-dependent N-oxidation.
Metabolic Pathway: Quinidine undergoes initial stereoselective 10,11-dihydroxylation catalyzed primarily by CYP3A4, yielding 10,11-dihydroxydihydroquinidine. This diol metabolite retains the tertiary amine functionality of the quinoline nitrogen. Subsequent oxidation of this tertiary amine by FMO isoforms (particularly FMO1 and FMO3) forms the stable N-oxide derivative, 10,11-dihydroxydihydroquinidine N-oxide. This pathway was confirmed through in vitro studies using human liver microsomes and recombinant enzymes, demonstrating dependence on NADPH and oxygen, and inhibition by typical FMO inhibitors like methimazole. The N-oxide is excreted primarily in urine, reflecting its increased hydrophilicity compared to quinidine or the diol intermediate [2] [5].
Synthetic Confirmation: The structure and identity of this metabolite were unequivocally established via chemical synthesis from dihydroquinidine. The first reported synthesis involved a three-step sequence: 1) Osmium tetroxide (OsO₄)-catalyzed cis-dihydroxylation of dihydroquinidine, yielding the trans-10,11-diol (due to stereospecific syn addition across the C10-C11 double bond in dihydroquinidine); 2) Selective protection of the diol as an acetonide; 3) N-oxidation of the quinoline nitrogen using meta-chloroperbenzoic acid (mCPBA). Final deprotection yielded synthetic 10,11-dihydroxydihydroquinidine N-oxide identical in all respects (¹H-NMR, ¹³C-NMR, mass spectrometry, optical rotation) to the isolated human metabolite [2].
Metabolic Significance: This metabolite exemplifies phase I metabolic "detoxification" pathways. The combined dihydroxylation and N-oxidation dramatically increase hydrophilicity, facilitating renal clearance and reducing the potential for central nervous system penetration or cardiotoxicity associated with quinidine. While quantitatively minor compared to 3-hydroxyquinidine, its formation represents a significant pathway for quinidine elimination in humans and contributes to the overall metabolic profile influencing quinidine's pharmacokinetics [2] [5].
Table 2: Biosynthesis of 10,11-Dihydroxydihydroquinidine N-oxide from Quinidine
Step | Enzyme System | Chemical Transformation | Key Reagents/Co-factors | Product |
---|---|---|---|---|
1 | Cytochrome P450 (CYP3A4) | trans-Dihydroxylation at C10-C11 | O₂, NADPH | 10,11-Dihydroxydihydroquinidine |
2 | Flavin Monooxygenase (FMO) | Oxidation of Quinoline N to N-Oxide | O₂, NADPH | 10,11-Dihydroxydihydroquinidine N-oxide |
Synthetic Route | Chemical Synthesis | Step 1: syn-Dihydroxylation (OsO₄); Step 2: N-oxidation (mCPBA) | OsO₄, NMO; mCPBA | Confirmed metabolite identity |
While not a major therapeutic agent itself, 10,11-dihydroxydihydroquinidine N-oxide holds significant value in alkaloid research, particularly concerning metabolism, structure-activity relationships (SAR), and the role of N-oxides in medicinal chemistry.
Metabolic Significance and Pharmacokinetics: As a confirmed human metabolite, its presence contributes to the overall clearance of quinidine. Studies comparing plasma levels of quinidine and its metabolites indicate that while 3-hydroxyquinidine is the major oxidative metabolite, the 10,11-dihydroxylated pathway (including the N-oxide) becomes more significant in certain individuals or with chronic dosing. The N-oxide functionality profoundly alters physicochemical properties: it increases water solubility and decreases lipophilicity and passive membrane permeability compared to quinidine or 10,11-dihydroxydihydroquinidine. This shift favors renal excretion over tissue distribution or CNS penetration, effectively terminating the pharmacological activity associated with the parent compound. Understanding its formation and kinetics is therefore crucial for interpreting quinidine's overall pharmacokinetic profile and potential drug-drug interactions involving CYP3A4 or FMO pathways [1] [2] [5].
Role in Alkaloid Structure-Activity Relationships (SAR): This metabolite provides key insights into the SAR of cinchona alkaloids. The parent compound, quinidine, is a Class Ia antiarrhythmic blocking cardiac sodium channels. Its efficacy depends critically on the free tertiary quinoline nitrogen, the C9-hydroxyl group, and the vinyl quinuclidine moiety. 10,11-Dihydroxydihydroquinidine N-oxide lacks significant sodium channel blocking activity. This loss confirms the importance of the unoxidized quinoline nitrogen for binding to the cardiac channel protein. Furthermore, saturation of the vinyl group (dihydro) and dihydroxylation alter the conformation and steric bulk, further diminishing antiarrhythmic potency. However, research suggests that the N-oxide group might confer different biological properties, such as altered interactions with inflammatory pathways or reduced potential for inducing thrombocytopenia compared to quinidine [1] [3].
N-Oxide Functional Group in Drug Design: Beyond its role as a metabolite, this compound exemplifies the broader significance of the N-oxide functional group in medicinal chemistry. N-Oxides:
The confirmed biological stability of the quinoline N-oxide in this metabolite, as opposed to the potential lability of aliphatic amine N-oxides, underscores its utility as a stable polarity modifier in drug design [2] [6].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1